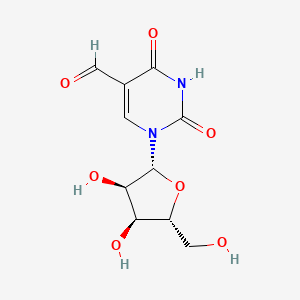

5-Formyluridine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3180-21-0 |

|---|---|

Molekularformel |

C10H12N2O7 |

Molekulargewicht |

272.21 g/mol |

IUPAC-Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C10H12N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1-2,5-7,9,14-16H,3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 |

InChI-Schlüssel |

MZBPLEJIMYNQQI-JXOAFFINSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |

Isomerische SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C=O |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |

Synonyme |

5-formyluridine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Coupling and Ozonolysis

A seminal method for synthesizing 5-formyluridine derivatives involves palladium-mediated cross-coupling followed by ozonolysis. As reported by , 5-iodouridine undergoes palladium-catalyzed coupling with styrene to form 5-styryluridine intermediates. Subsequent acetylation or isopropylidene protection yields 2′,3′-O-isopropylidene-5-styryluridine or 2′,3′,5′-tri-O-acetyl-5-styryluridine. Ozonolysis of the styryl double bond cleaves the vinyl group, generating the 5-formyl derivative. Final deprotection under acidic or basic conditions produces this compound.

Key Steps:

-

Coupling Reaction: Pd catalysis enables efficient C–C bond formation between 5-iodouridine and styrene.

-

Ozonolysis: Ozone cleaves the styryl group, introducing the formyl functionality.

-

Deprotection: Acidic hydrolysis removes the isopropylidene or acetyl protecting groups.

Advantages:

-

High regioselectivity for the 5-position.

-

Compatible with protecting groups for ribose stabilization.

Limitations:

-

Multi-step synthesis requiring stringent control of reaction conditions.

Oxidation of 5-Hydroxymethyluridine

Oxidation of 5-hydroxymethyluridine (5-hmU) represents a direct route to this compound. Inspired by methodologies for 5-formylcytidine synthesis , this approach employs ruthenium dioxide (RuO₂) as the oxidizing agent.

-

Substrate Preparation: 5-hmU is synthesized via hydroxymethylation of uridine using paraformaldehyde under alkaline conditions.

-

Oxidation: 5-hmU is refluxed with RuO₂ in dioxane, converting the hydroxymethyl group to a formyl group.

-

Purification: The product is isolated via silica gel chromatography, yielding this compound with >90% purity.

Reaction Conditions:

-

Temperature: Reflux (~100°C).

-

Time: 12 hours.

-

Yield: 82% for the acetonide-protected intermediate; 95% after deprotection .

Mechanistic Insight:

RuO₂ mediates the oxidation of primary alcohols to aldehydes via a two-electron transfer process, avoiding over-oxidation to carboxylic acids.

Advantages:

-

High efficiency and simplicity.

-

Scalable for industrial applications.

Methanesulfonic Acid-Urotropine Mediated Formylation

A patent by CN103833645A describes a one-pot formylation method using methanesulfonic acid and urotropine (hexamethylenetetramine). This approach bypasses protecting groups, enabling direct synthesis of this compound from uridine.

-

Reaction Setup: Uridine, methanesulfonic acid, and urotropine are heated under reflux.

-

Acid Catalysis: Methanesulfonic acid activates the uridine for electrophilic formylation.

-

Work-Up: The crude product is extracted, washed, and recrystallized to yield this compound.

Optimized Conditions:

-

Molar Ratios: Uridine:methanesulfonic acid:urotropine = 1:20:10.

-

Temperature: 150–170°C.

-

Time: 36–48 hours.

Advantages:

-

Avoids protective group chemistry.

-

Suitable for large-scale production.

Limitations:

-

Harsh reaction conditions may degrade heat-sensitive substrates.

-

Requires careful pH adjustment during work-up.

Comparative Analysis of Synthetic Methods

Physicochemical Properties of this compound

Q & A

Q. What details are essential for replicating this compound-related experiments?

- Methodological Answer:

- Synthetic protocols : Report molar ratios, reaction times, and purification Rf values .

- Enzyme assays : Specify polymerase concentrations, buffer compositions (e.g., Mg²⁺ levels), and co-factor inclusion/exclusion .

- Adhere to Beilstein Journal guidelines : Provide raw data (HPLC chromatograms, gel images) in supplementary materials and cite prior synthesis methods explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.